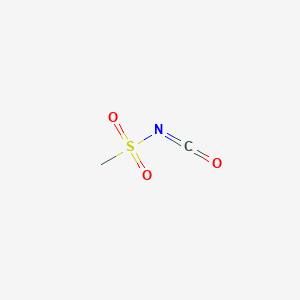
Methanesulfonyl isocyanate
Descripción general
Descripción
Methanesulfonyl isocyanate is an organic compound with the molecular formula C₂H₃NO₃S. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Aplicaciones Científicas De Investigación
Methanesulfonyl isocyanate has a wide range of applications in scientific research:
Safety and Hazards
Isocyanates, including Methanesulfonyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .
Direcciones Futuras
The future directions for Methanesulfonyl isocyanate involve the development of green PUs with properties and performance comparable to fossil-based ones . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .
Mecanismo De Acción
Target of Action
Methanesulfonyl isocyanate (MSI) is a versatile compound that interacts with a variety of biological targets. Its primary targets include hydrogen-acidic compounds such as alcohols, phenols, and amines . These compounds play crucial roles in various biochemical processes, serving as building blocks for larger molecules and participating in key reactions.
Mode of Action
The interaction of MSI with its targets can proceed via three fundamental mechanisms, depending on the acidity and nucleophilicity of the particular hydrogen-acidic compound and the basicity of the catalyst .
- Mechanism I : Acidic, less nucleophilic compounds, such as phenols and acidic alcohols, are transformed by the base catalyst into the anionic form, which is then added to the isocyanate .
- Mechanism II : Compounds of moderate acidity, like common alcohols, may react in a concerted single-step reaction, where proton transfer to the base and nucleophilic addition to isocyanate occur simultaneously .
- Mechanism III : Less acidic, stronger nucleophilic compounds, such as aromatic amines, are added directly to the isocyanate followed by base-catalysed proton transfer in the resulting adduct .
Biochemical Pathways
The reaction of MSI with its targets affects various biochemical pathways. For instance, the base-catalysed addition of hydrogen-acidic compounds to isocyanates leads to the formation of carbamates and ureas . These compounds are involved in numerous biological processes, including protein synthesis and metabolic regulation .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of MSI’s action are largely dependent on the specific targets and the resulting compounds. For instance, the formation of carbamates and ureas can influence protein structure and function, potentially leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of MSI are influenced by various environmental factors. For example, the presence of a base catalyst is crucial for its reaction with hydrogen-acidic compounds . Additionally, the acidity and nucleophilicity of the target compounds can significantly affect the mechanism and rate of the reaction .
Métodos De Preparación
Methanesulfonyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of methanesulfonyl chloride with potassium cyanate. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods often involve the use of phosgene-free processes to minimize environmental impact. One such method includes the reaction of methanesulfonyl chloride with sodium azide, followed by thermal decomposition to yield this compound .
Análisis De Reacciones Químicas
Methanesulfonyl isocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as alcohols, amines, and thiols to form corresponding sulfonylureas, sulfonamides, and sulfonylthioesters.
Addition Reactions: It can add to double bonds in alkenes and alkynes, forming sulfonylated products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form methanesulfonic acid and carbon dioxide.
Common reagents used in these reactions include alcohols, amines, thiols, and alkenes. The major products formed from these reactions are sulfonylureas, sulfonamides, sulfonylthioesters, and sulfonylated alkenes.
Comparación Con Compuestos Similares
Methanesulfonyl isocyanate can be compared with other similar compounds such as methanesulfonic acid and methanesulfonyl chloride:
Methanesulfonic Acid: This compound is a strong acid used in various industrial applications, including electroplating and as a catalyst in organic synthesis.
Methanesulfonyl Chloride: It is a reactive intermediate used in the synthesis of this compound and other sulfonyl compounds.
This compound is unique due to its isocyanate functional group, which imparts distinct reactivity and versatility in organic synthesis compared to its counterparts.
Similar Compounds
- Methanesulfonic acid
- Methanesulfonyl chloride
- Tosylates
- Mesylates
Propiedades
IUPAC Name |
N-(oxomethylidene)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3S/c1-7(5,6)3-2-4/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPLTJDZPQZRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506250 | |
| Record name | Methanesulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3611-92-5 | |
| Record name | Methanesulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methanesulfonyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide](/img/structure/B3051730.png)





